![molecular formula C15H18N2O4S B2895053 tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate CAS No. 2287344-14-1](/img/structure/B2895053.png)
tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate
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Overview
Description
“tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate” is a chemical compound with the CAS Number: 2287344-14-1 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate” can be represented by the Inchi Code: 1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-12-6-4-11-9-13(22(16,19)20)7-5-10(11)8-12/h4-9H,1-3H3,(H,17,18)(H2,16,19,20) . The molecular weight of the compound is 322.38 .Physical And Chemical Properties Analysis
“tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate” is a powder at room temperature . It has a molecular weight of 322.38 .Scientific Research Applications
Organic Synthesis and Building Blocks
One significant application of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate derivatives is in organic synthesis, where these compounds serve as building blocks for constructing complex molecules. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds demonstrate potential as versatile intermediates in organic synthesis, facilitating a range of chemical transformations (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).
Catalysis
In catalysis, tert-butyl phenyl sulfoxide has been employed as a traceless precatalyst for generating sulfenate anions under basic conditions, catalyzing the coupling of benzyl halides to trans-stilbenes. This showcases the compound's utility in facilitating catalytic processes with high purity product isolation, highlighting its role in developing more efficient and selective catalytic methods (Mengnan Zhang et al., 2015).
Material Science
In material science, tert-butyl carbazole derivatives have been explored for their strong blue emissive properties and potential as fluorescent sensory materials. These derivatives, particularly those modified with benzothiazole, have shown effectiveness in detecting volatile acid vapors, suggesting their application in developing new sensory materials for environmental monitoring and chemical detection (Jiabao Sun et al., 2015).
Environmental and Analytical Applications
Furthermore, derivatives of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate have found applications in environmental and analytical chemistry. For example, methods have been developed for the determination of carbamate, phenylurea, and phenoxy acid herbicide residues by gas chromatography, utilizing derivatization reactions that involve tert-butyl compounds. These advancements indicate the role of tert-butyl derivatives in improving analytical methods for environmental monitoring and safety (E. Crespo-Corral et al., 2008).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-12-6-4-11-9-13(22(16,19)20)7-5-10(11)8-12/h4-9H,1-3H3,(H,17,18)(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYWNEXTEQWCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate |
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